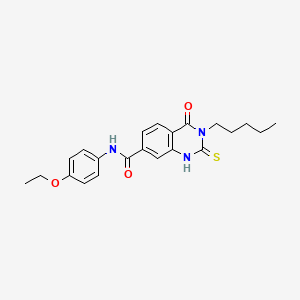

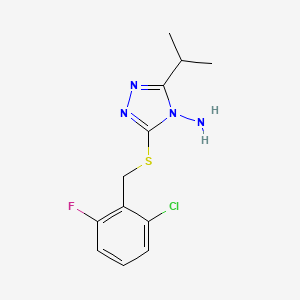

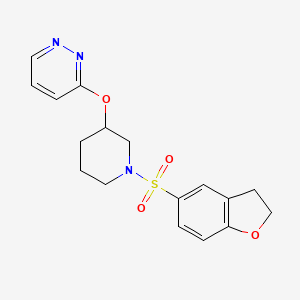

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as EAI045, is a small molecule inhibitor that has been developed to target the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that is involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Mutations in the EGFR gene have been identified in various types of cancer, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of EGFR mutant cancers.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of substituted anthranilic acids derived amino quinazolines with substituted benzene sulphonamides or similar processes. Such derivatives have been evaluated for activities like diuretic, antihypertensive, and anti-diabetic potential in preclinical models. For instance, one study reported the synthesis and characterization of quinazoline derivatives to explore their potential as diuretic and antihypertensive agents, showcasing the versatility of quinazoline compounds in therapeutic applications (Rahman et al., 2014).

Chemical Synthesis and Modification Techniques

The chemical synthesis and modification of quinazoline derivatives offer insight into their structural and functional properties. Techniques such as the Buchwald–Hartwig coupling reaction and the use of palladium catalysis are common in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These processes allow for the creation of compounds with potential cytotoxicity, highlighting their applicability in cancer research (Nowak et al., 2015).

Anticancer and Anticonvulsant Properties

Quinazoline derivatives are also investigated for their anticancer and anticonvulsant properties. The structural modification of these compounds can lead to significant biological activities, such as inhibiting the growth of cancer cells or demonstrating anticonvulsant effects in preclinical models. This research area is promising for the development of new therapeutic agents targeting various types of cancers and neurological disorders (Gangjee et al., 1996).

Novel Synthesis Methods

Recent advancements in synthesis methods, such as electrosynthesis, offer greener and more efficient approaches to producing quinazolinone derivatives. Electrosynthesis, for example, provides a sustainable route to these compounds from readily available materials, using mild conditions and environmentally friendly processes. This method highlights the evolving landscape of chemical synthesis, focusing on sustainability and efficiency (Koleda et al., 2023).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-5-6-13-25-21(27)18-12-7-15(14-19(18)24-22(25)29)20(26)23-16-8-10-17(11-9-16)28-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,23,26)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMXZUGLVZIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)